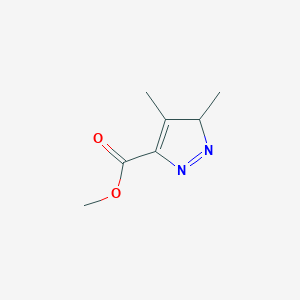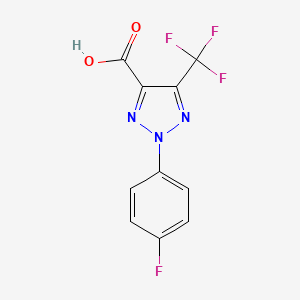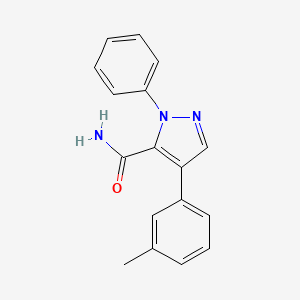![molecular formula C11H11ClN4S B11773950 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B11773950.png)
4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a thiomorpholine ring fused with a chloropyrido-pyrimidine moiety, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine typically involves the reaction of morpholine with 2,4-dichloropyrido[3,2-d]pyrimidine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrido-pyrimidine ring can be substituted by other nucleophiles.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF (Dimethylformamide) as a solvent.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced derivatives with modified functional groups.
科学的研究の応用
Medicinal Chemistry: Investigated for its potential as an inhibitor of specific enzymes and receptors, which could lead to the development of new therapeutic agents.
Material Science: Used as a building block for the synthesis of novel materials with unique properties.
Biological Studies: Studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
- 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine
- 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine
Uniqueness
4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .
特性
分子式 |
C11H11ClN4S |
|---|---|
分子量 |
266.75 g/mol |
IUPAC名 |
4-(2-chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine |
InChI |
InChI=1S/C11H11ClN4S/c12-11-14-8-2-1-3-13-9(8)10(15-11)16-4-6-17-7-5-16/h1-3H,4-7H2 |
InChIキー |
UNHZIDXFJVJOPJ-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN1C2=NC(=NC3=C2N=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11773869.png)



![3-amino-N-(2,3-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773921.png)




![4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11773948.png)




